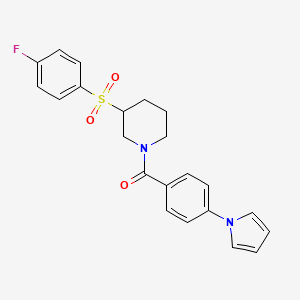
2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a cyclopropyl-hydroxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 4-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation: The acyl chloride is reacted with 3-cyclopropyl-3-hydroxypropylamine to form the desired acetamide. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorophenoxy group or to convert the amide to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
- 2-(4-fluorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
- 2-(4-methylphenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c15-11-3-5-12(6-4-11)19-9-14(18)16-8-7-13(17)10-1-2-10/h3-6,10,13,17H,1-2,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCUOWBZCEGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-hydroxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2635816.png)
![2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2635817.png)
![4-(dimethylsulfamoyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2635818.png)
![4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2635820.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2,5-difluorobenzamide](/img/structure/B2635822.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2635825.png)
![8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2635827.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione](/img/structure/B2635829.png)

![(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2635832.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2635836.png)
